

A Comparative Guide to Methyltetrazine-amine Hydrochloride for Bioorthogonal Applications

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Compound of Interest

Compound Name: *Methyltetrazine-amine
hydrochloride*

Cat. No.: *B1149426*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Methyltetrazine-amine hydrochloride** with alternative bioorthogonal reagents, supported by experimental data from peer-reviewed literature. It is designed to assist researchers in selecting the most appropriate tools for their specific applications in bioconjugation, imaging, and drug delivery.

Performance Comparison of Tetrazine Derivatives

The selection of a tetrazine reagent for bioorthogonal chemistry is a critical decision that balances reaction kinetics with stability. While faster reacting tetrazines can be advantageous for rapid labeling, they may suffer from lower stability in aqueous environments, limiting their utility in long-term in vivo studies. Methyltetrazine strikes an optimal balance, offering rapid reaction kinetics while maintaining high stability.^[1] This makes it a superior choice for in vivo applications where both speed and reliability are paramount.^[1]

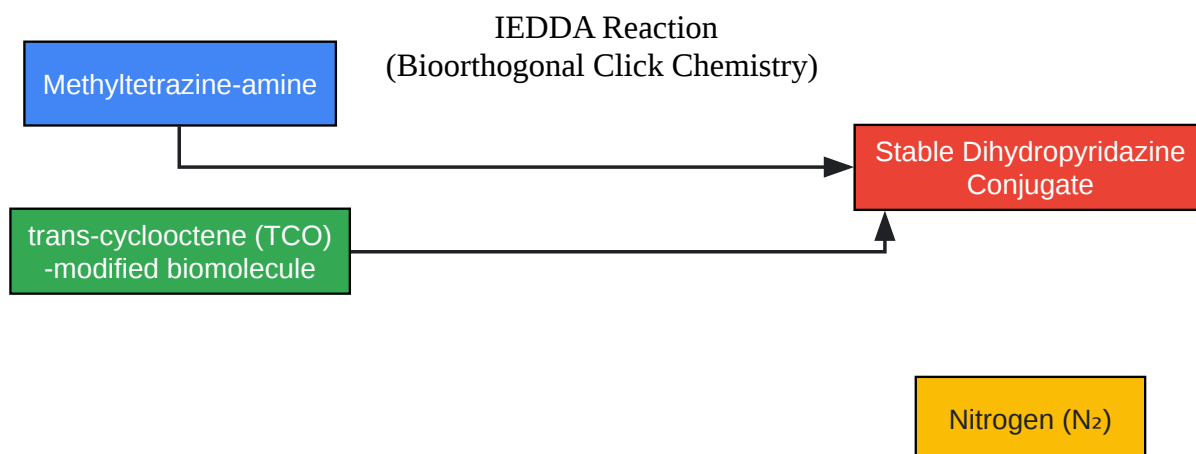
Below is a summary of key performance indicators for Methyltetrazine compared to other common tetrazine derivatives when reacting with trans-cyclooctene (TCO), a widely used dienophile.

Property	Methyltetrazine	H-Tetrazine	Phenyl-Tetrazine	tert-Butyl-Tetrazine
Second-Order Rate Constant (k_2) with TCO ($M^{-1}s^{-1}$)	~1,000 - 10,332	Up to 30,000	~1,000	Slower than methyltetrazine
In Vivo Stability	High	Low	Moderate	Very High
Calculated $\log D_{7.4}$	-0.5 to -3.0 (depending on conjugate)	More Hydrophilic	More Lipophilic	More Lipophilic

Data compiled from:[1]

The Inverse Electron Demand Diels-Alder (IEDDA) Reaction

Methyltetrazine-amine hydrochloride participates in the inverse electron demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. This reaction occurs between an electron-deficient tetrazine and an electron-rich dienophile, such as trans-cyclooctene (TCO). [1] The key advantages of this "click chemistry" are its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic catalyst.[1][2][3] The reaction is irreversible and forms a stable covalent bond, releasing nitrogen gas as the sole byproduct.



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Inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Protocols

General Protocol for Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol outlines the steps for conjugating two proteins using the IEDDA reaction between a methyltetrazine-functionalized protein and a TCO-functionalized protein.[4]

Materials:

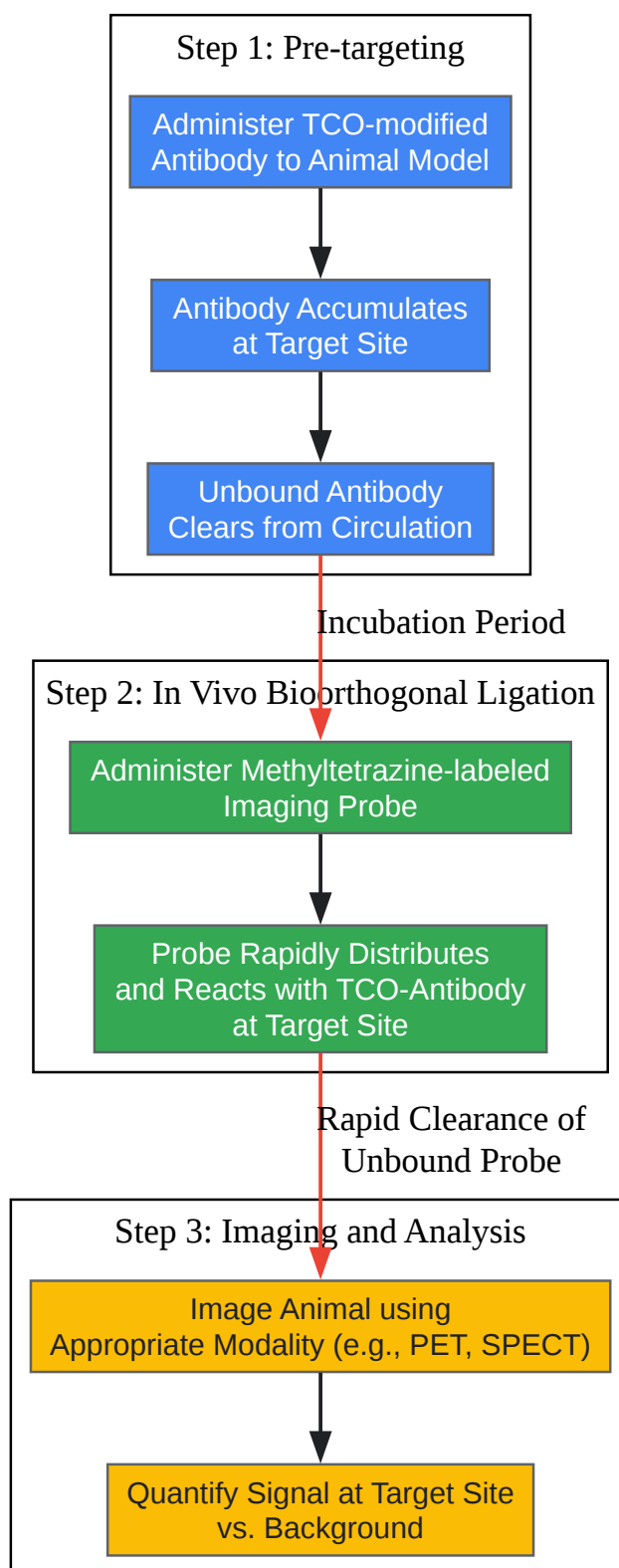
- Protein 1 and Protein 2
- Methyltetrazine-PEG-NHS ester
- TCO-PEG-NHS ester
- 1 M Sodium Bicarbonate (NaHCO_3)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin desalting columns

Procedure:

- Protein 1 Activation with TCO-NHS ester:
 - Dissolve 100 µg of Protein 1 in 100 µL of PBS.
 - Add 5 µL of 1 M NaHCO₃.
 - Add a 20-fold molar excess of TCO-PEG-NHS ester.
 - Incubate at room temperature for 60 minutes.
 - Purify the TCO-activated Protein 1 using a spin desalting column.
- Protein 2 Activation with Methyltetrazine-NHS ester:
 - Dissolve 100 µg of Protein 2 in 100 µL of PBS.
 - Add 5 µL of 1 M NaHCO₃.
 - Add a 20-fold molar excess of Methyltetrazine-PEG-NHS ester.
 - Incubate at room temperature for 60 minutes.
 - Purify the Methyltetrazine-activated Protein 2 using a spin desalting column.
- Cross-linking Reaction:
 - Mix the purified TCO-Protein 1 and Methyltetrazine-Protein 2 in a 1:1 molar ratio.
 - Rotate the mixture for 1 hour at room temperature.
 - The resulting protein-protein conjugate is now ready for use.

Workflow for Pre-targeted In Vivo Imaging

This workflow describes a pre-targeting strategy for in vivo imaging, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing methyltetrazine-labeled imaging agent.^[5] This approach can significantly improve the signal-to-noise ratio by allowing the unbound antibody to clear from circulation before the imaging agent is introduced.



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